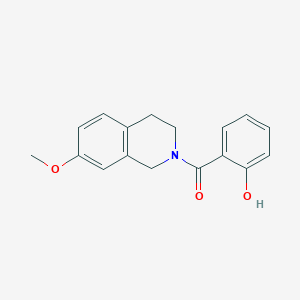
(2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a chemical compound that has been widely studied for its potential benefits in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has various biochemical and physiological effects. These effects include the inhibition of cancer cell growth, protection against oxidative stress, and the promotion of neuroprotection.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone in laboratory experiments is its potential therapeutic effects. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for use in scientific research. However, one of the limitations of using (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone. Some of these directions include further studies on its mechanism of action, exploring its potential therapeutic effects in different areas of research, and optimizing its synthesis method to improve its yield and purity. Additionally, more research is needed to determine the safety and toxicity of this compound in laboratory settings.
Synthesis Methods
The synthesis method for (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves the reaction of 2-hydroxybenzaldehyde and 7-methoxy-1-tetralone in the presence of a base catalyst. The resulting product is then treated with acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone.
Scientific Research Applications
(2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the areas of research where (2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied include cancer research, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
(2-hydroxyphenyl)-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-14-7-6-12-8-9-18(11-13(12)10-14)17(20)15-4-2-3-5-16(15)19/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYKASFVBXROQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
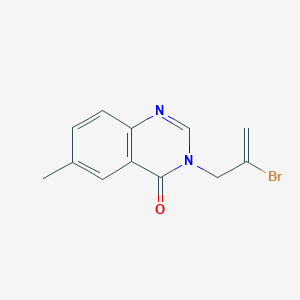
![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
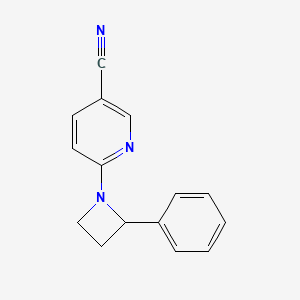
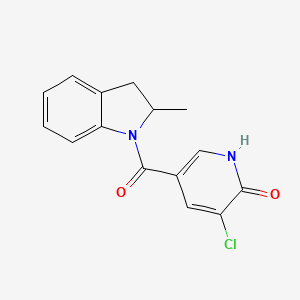
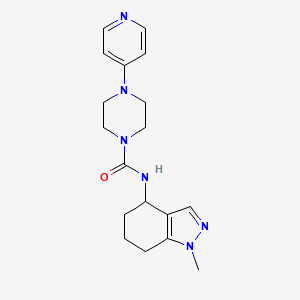
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)


![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
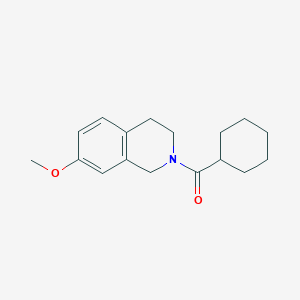
![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)
